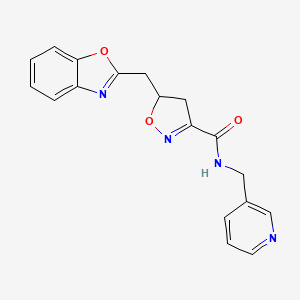
5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyridine intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- 5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- 5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(1,3-benzoxazol-2-ylmethyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(20-11-12-4-3-7-19-10-12)15-8-13(25-22-15)9-17-21-14-5-1-2-6-16(14)24-17/h1-7,10,13H,8-9,11H2,(H,20,23) |
InChI Key |
CPOPIWKLMHYAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CN=CC=C2)CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















